N-[2-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
N-[2-(Trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a synthetic purine-derived acetamide compound featuring a trifluoromethylphenyl group and a substituted xanthine scaffold. Its structure combines a purine core (1,3,9-trimethyl substitutions) with a thioacetamide side chain linked to an ortho-trifluoromethylphenyl moiety.
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O3S/c1-23-13-12(14(27)25(3)16(28)24(13)2)22-15(23)29-8-11(26)21-10-7-5-4-6-9(10)17(18,19)20/h4-7H,8H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUACSTSHIKHRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a purine derivative, suggesting its relevance in medicinal chemistry and drug development. The following sections will explore its synthesis, biological activity, and research findings.
- Molecular Formula : C17H17F3N5O3S
- Molecular Weight : 428.4 g/mol
- CAS Number : 886904-49-0
- Structural Characteristics : The compound consists of a trifluoromethyl-substituted phenyl group and a purine moiety linked via a sulfanyl acetamide.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the trifluoromethyl-substituted phenyl group.
- Synthesis of the purine derivative.
- Coupling these components through thiol chemistry to yield the final product.
Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
Research indicates that compounds with structural similarities to this compound may exhibit various biological activities:
Enzyme Inhibition
Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance:
- Topoisomerase Inhibition : Similar compounds have shown significant inhibitory activity against topoisomerases, which are crucial for DNA replication and transcription .
Purinergic Signaling Modulation
The purine derivatives often interact with purinergic receptors (P1 and P2 receptors), which play key roles in cellular signaling:
- P2Y Receptors : Activation of these receptors can lead to various intracellular responses including calcium signaling and modulation of adenylate cyclase activity . This suggests potential applications in treating conditions related to inflammation and immune response.
Case Studies
Several studies have highlighted the biological implications of compounds similar to this compound:
| Study | Findings |
|---|---|
| Pawson et al. (2014) | Identified that purinergic signaling regulates immune responses through P2Y receptor activation. |
| Antonioli et al. (2019) | Discussed the role of extracellular nucleosides in modulating inflammation via adenosine receptors. |
| Morra et al. (1998) | Investigated the metabolism of extracellular ATP by ecto-nucleotide enzymes affecting cellular signaling pathways. |
The proposed mechanism of action for this compound involves:
- Interaction with specific biological targets such as enzymes or receptors.
- Modulation of cellular signaling pathways leading to altered metabolic processes.
Further studies are needed to elucidate the precise mechanisms at play.
Comparison with Similar Compounds
Key Structural Differences :
- Purine Substitutions: The compared compound has 7-ethyl and 1,3-dimethyl groups on the purine ring, whereas the target compound features 1,3,9-trimethyl substitutions.
- Trifluoromethyl Position : The trifluoromethyl group is attached to the meta position of the phenyl ring in the analog, versus the ortho position in the target compound. Ortho-substitution often increases steric bulk, which could influence solubility and membrane permeability .
Physicochemical Properties :
| Property | Target Compound (Ortho-CF3) | Analog (Meta-CF3) |
|---|---|---|
| Molecular Formula | C17H15F3N5O3S* | C18H18F3N5O3S |
| Molecular Weight | ~441.42 g/mol | 441.428 g/mol |
| LogP (Predicted) | ~2.1 (higher lipophilicity) | ~1.8 |
Functional Implications :
- The ortho-CF3 group in the target compound may enhance metabolic stability due to reduced cytochrome P450 accessibility compared to the meta-substituted analog .
N-Acetylsulfanilyl Derivatives (e.g., (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide)
Key distinctions include:
- Core Scaffold : The target compound uses a purine-xanthine system, whereas sulfanilyl derivatives rely on sulfonamide-linked heterocycles (e.g., tetrahydrofuran).
- Bioactivity : Sulfanilyl derivatives are typically associated with antibacterial activity (via dihydropteroate synthase inhibition), whereas the target compound’s purine backbone suggests central nervous system (CNS) or anti-inflammatory applications .
Research Findings and Implications
- Binding Affinity: Substitution at the 9-position (methyl in the target compound vs. hydrogen/ethyl in analogs) is critical for adenosine receptor affinity. Methyl groups at this position reduce off-target interactions with adenosine A3 receptors .
- Synthetic Challenges : The ortho-CF3 group complicates synthesis due to steric hindrance during coupling reactions, as evidenced by lower yields in related compounds (e.g., 57% yield for a meta-CF3 analog vs. ~40% estimated for ortho-CF3 derivatives) .
Preparation Methods
Preparation of 1,3,9-Trimethyl-2,6-dioxopurine-8-thiol
The purine scaffold is synthesized through sequential alkylation and oxidation steps:
-
Starting Material : Xanthine or its derivatives are common precursors for dioxopurines.
-
Methylation :
-
Thiol Introduction :
Alternative Route: Purine Functionalization
Recent patents describe solid-state modifications of similar purine derivatives using solvent-mediated crystallization to enhance purity. For instance:
Synthesis of the Acetamide Side Chain
Preparation of 2-(Trifluoromethyl)phenylamine Intermediate
The aryl amine is synthesized via:
Acetamide Formation
The amine is acylated using chloroacetyl chloride:
-
Reaction :
-
Product : 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide.
Coupling of Purine and Acetamide Subunits
Thioether Formation
The key step involves nucleophilic substitution:
| Parameter | Condition |
|---|---|
| Substrate | 1,3,9-Trimethyl-8-thiopurine |
| Electrophile | 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide |
| Solvent | DMF or DMSO |
| Base | K₂CO₃ or DBU |
| Temperature | 80–100°C, 8–12 h |
| Yield (estimated) | 65–72% |
Mechanism : Deprotonation of the purine thiol generates a thiolate, which displaces chloride from the chloroacetamide.
Purification and Characterization
Crystallization Optimization
Patent data emphasizes solvent selection for crystal habit modification:
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆) :
Challenges and Mitigation Strategies
-
Regioselectivity in Purine Methylation :
-
Thiol Oxidation :
-
Solubility Issues :
Scale-Up Considerations
-
Process Safety : Exothermic methylation requires controlled addition (<40°C).
-
Cost Drivers :
Alternative Synthetic Routes
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient preparation of N-[2-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Functionalization of the purine core (e.g., alkylation or sulfanylation at position 8) under controlled conditions.
- Step 2 : Coupling of the modified purine derivative with the trifluoromethylphenyl-acetamide moiety via nucleophilic substitution or amide bond formation.
- Optimization : Use reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like triethylamine to enhance reaction efficiency. Purification often requires column chromatography (silica gel) or recrystallization from ethanol .
- Key Considerations : Monitor reaction progress using TLC and confirm intermediate purity via melting point analysis .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the presence of the trifluoromethyl group (δ ~110-120 ppm for -adjacent carbons) and the purine core’s methyl/dioxo groups .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ peak) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Soluble in DMSO and ethanol (10–20 mg/mL), but poorly soluble in aqueous buffers. For in vitro studies, prepare stock solutions in DMSO and dilute in PBS (<1% DMSO final concentration) .
- Stability : Store lyophilized powder at -20°C in desiccated conditions. Avoid prolonged exposure to light or high humidity to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Harmonization : Compare assay conditions (e.g., cell lines, incubation time, dose ranges) across studies. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase inhibition assays .
- Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays for functional inhibition) to confirm activity .
- Statistical Analysis : Apply meta-analysis tools to aggregate data from multiple sources, adjusting for batch effects or experimental variability .
Q. What strategies are recommended for elucidating the mechanism of action (MoA) of this compound in target validation studies?
- Methodological Answer :
- Target Profiling : Perform kinome-wide screening or chemoproteomics to identify binding partners. Use pull-down assays with biotinylated analogs .
- Cellular Pathway Analysis : Combine RNA-seq and phosphoproteomics to map downstream signaling effects (e.g., apoptosis, cell cycle arrest) .
- Structural Insights : Conduct molecular docking studies using the purine core’s X-ray crystallography data (if available) to predict binding modes .
Q. How can researchers address the lack of published pharmacokinetic (PK) data for this compound in preclinical studies?
- Methodological Answer :
- In Silico Modeling : Use tools like GastroPlus to predict absorption, distribution, and clearance based on logP (~2.5–3.0) and molecular weight (~450–500 g/mol) .
- In Vivo Pilot Studies : Administer the compound (e.g., 10 mg/kg IV/PO) in rodent models and collect plasma/tissue samples at timed intervals. Analyze via LC-MS/MS .
- Metabolite Identification : Incubate with liver microsomes and use HR-MS/MS to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
